(+)-Alpha-cedrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

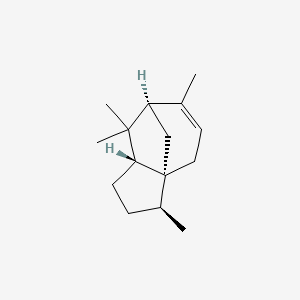

Structure

2D Structure

3D Structure

Properties

CAS No. |

35964-52-4 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,2S,5R,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12+,13+,15+/m0/s1 |

InChI Key |

IRAQOCYXUMOFCW-KYEXWDHISA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Alpha-Cedrene: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Alpha-cedrene is a tricyclic sesquiterpene hydrocarbon that is a significant component of various essential oils, most notably cedarwood oil. Its characteristic woody and aromatic scent has led to its widespread use in the fragrance industry. Beyond its olfactory properties, this compound and its isomers have garnered interest for their potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the essential oils of various coniferous trees, particularly those belonging to the Cupressaceae family. The concentration of this sesquiterpene can vary significantly depending on the species, geographical location, and the specific part of the plant being analyzed.

Table 1: Quantitative Occurrence of Alpha-Cedrene in Various Natural Sources

| Plant Species | Family | Plant Part | α-Cedrene Content (%) | Reference(s) |

| Juniperus virginiana (Eastern Red Cedar) | Cupressaceae | Wood | 28.11 | [1] |

| Cupressus funebris (Chinese Weeping Cypress) | Cupressaceae | Wood | 16.9 - 31.99 | [2][3] |

| Juniperus ashei (Ashe Juniper / Texas Cedarwood) | Cupressaceae | Wood | Major Component | [4] |

| Juniperus chinensis (Chinese Juniper) | Cupressaceae | Wood | 4.8 | [2] |

| Cedrus deodara (Himalayan Cedar) | Pinaceae | Wood | Major Constituent | [5] |

| Artemisia annua (Sweet Wormwood) | Asteraceae | Aerial Parts | 57 (of olefin fraction) | [6] |

| Cephalaria lycica | Caprifoliaceae | Aerial Parts | 26.03 | |

| Verbena officinalis (Common Verbena) | Verbenaceae | Aerial Parts | Trace Amounts | [2] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for terpenoid compounds, originating from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP is the crucial step that leads to the diverse array of sesquiterpene skeletons, including that of alpha-cedrene.

The key enzyme responsible for this transformation is a sesquiterpene synthase, specifically an alpha-cedrene synthase. While the exact enzyme responsible for the synthesis of the (+)-enantiomer has not been fully characterized in all producer organisms, the general mechanism is understood to proceed through a series of carbocationic intermediates. The stereochemical outcome of the final product is dictated by the specific folding of the FPP substrate within the active site of the synthase enzyme.

The biosynthesis can be conceptually divided into the following stages:

-

Formation of Farnesyl Pyrophosphate (FPP): This is the universal precursor for all sesquiterpenes and is synthesized through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

-

Ionization of FPP: The enzyme catalyzes the removal of the pyrophosphate group from FPP, generating a farnesyl cation.

-

Cyclization Cascade: The highly reactive farnesyl cation undergoes a series of intramolecular cyclizations. In the case of cedrene (B97730) biosynthesis, this is initiated by a 1,6-cyclization to form a bisabolyl cation intermediate.

-

Rearrangements and Final Cyclization: The bisabolyl cation undergoes further rearrangements and a final cyclization to form the tricyclic cedrane (B85855) skeleton.

-

Deprotonation: The final step involves the abstraction of a proton to form the stable double bond in the alpha-cedrene molecule.

Experimental Protocols

Extraction of this compound from Natural Sources (Hydrodistillation)

Hydrodistillation is a common method for extracting essential oils, including this compound, from plant materials, particularly wood chips.

Materials and Equipment:

-

Clevenger-type apparatus or similar hydrodistillation unit

-

Heating mantle or hot plate

-

Round-bottom flask

-

Condenser

-

Collection vessel (e.g., graduated cylinder or separatory funnel)

-

Chopped or ground wood material (e.g., Juniperus virginiana heartwood)

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: The wood material should be reduced to a small particle size (chips or coarse powder) to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the hydrodistillation apparatus. Place a known quantity of the prepared plant material into the round-bottom flask.

-

Addition of Water: Add distilled water to the flask, ensuring the plant material is fully submerged. The volume of water should be sufficient to prevent the plant material from charring during distillation. A common ratio is 1:10 (w/v) of plant material to water.

-

Distillation: Heat the flask to boiling. The steam generated will pass through the plant material, volatilizing the essential oils.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and converted back into a liquid.

-

Collection: The condensed liquid (a mixture of water and essential oil) will be collected in the collection vessel. Due to their different densities and immiscibility, the essential oil will form a separate layer on top of the water (hydrosol).

-

Separation: Carefully separate the essential oil layer from the aqueous layer.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the purified essential oil in a sealed glass vial in a cool, dark place.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oil samples.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

-

Helium carrier gas

-

Autosampler or manual syringe

-

This compound analytical standard

-

Solvent (e.g., hexane (B92381) or dichloromethane)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dilute the extracted essential oil sample in the same solvent used for the standards to a concentration within the calibration range.

-

GC-MS Analysis: Inject a fixed volume (e.g., 1 µL) of each standard and the sample into the GC-MS system. The following are typical GC-MS parameters for sesquiterpene analysis:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: Increase to 240 °C at a rate of 3 °C/min

-

Hold: Maintain 240 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the analytical standard.

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

This compound is a naturally abundant sesquiterpene with significant applications in the fragrance industry and potential for further pharmacological investigation. Its primary natural sources are the essential oils of coniferous trees from the Cupressaceae family. The biosynthesis of this compound proceeds through the well-established terpenoid pathway, with the stereospecific cyclization of farnesyl pyrophosphate by a dedicated synthase being the key determining step. The detailed protocols for extraction and quantification provided in this guide offer a solid foundation for researchers to explore and utilize this valuable natural compound. Further research into the specific enzymes involved in this compound biosynthesis could open avenues for its biotechnological production.

References

Characterization of (+)-α-Cedrene from Cedarwood Oil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Cedrene, a prominent tricyclic sesquiterquiterpene found in the essential oil of cedarwood (Cedrus spp.), is a molecule of significant interest in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic woody aroma, coupled with emerging evidence of its biological activities, necessitates a thorough understanding of its physicochemical properties, isolation, and characterization. This technical guide provides a comprehensive overview of (+)-α-cedrene, detailing its properties, spectroscopic signature, and methods for its purification from cedarwood oil. Furthermore, it delves into the known and putative signaling pathways associated with its biological effects, offering a valuable resource for researchers and professionals in drug development.

Physicochemical and Chemical Properties

(+)-α-Cedrene is a colorless to pale yellow liquid with a distinct woody and slightly sweet aroma.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | (+)-α-Cedrene | [1] |

| Synonyms | Cedr-8-ene | [2] |

| CAS Number | 469-61-4 | [1][2] |

| Molecular Formula | C₁₅H₂₄ | [1][3] |

| Molecular Weight | 204.35 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Woody, earthy, slightly sweet | [1] |

| Boiling Point | 261-265 °C | [1] |

| Density | ~0.93 g/cm³ at 25°C | [3] |

| Refractive Index | 1.495 - 1.510 at 20°C | [3] |

| Solubility | Insoluble in water; soluble in alcohol and organic solvents | [1] |

| Stability | Stable under normal storage conditions; may oxidize upon air exposure. Terpenes, in general, have a tendency to polymerize through oxidation. | [1][3] |

Isolation and Purification from Cedarwood Oil

Cedarwood oil is a complex mixture of sesquiterpenes, with α-cedrene being one of the major constituents.[4] The isolation of high-purity (+)-α-cedrene typically involves a multi-step process combining distillation and chromatographic techniques.

Experimental Protocol: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a primary method for the initial enrichment of α-cedrene from cedarwood oil.[5][6] This technique separates compounds based on their boiling points.

Objective: To obtain a fraction enriched in α-cedrene from raw cedarwood oil.

Apparatus:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser

-

Receiving flasks

-

Vacuum pump and pressure gauge

Procedure:

-

Charge the round-bottom flask with raw cedarwood oil.

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Begin stirring and gradually heat the oil under vacuum. The pressure should be maintained in the range of 0.6 to 7.3 kPa.[5][7]

-

Collect the initial fractions, which will contain lower-boiling point compounds.

-

Monitor the temperature at the distillation head. The fraction containing α-cedrene is typically collected at a head temperature of 110-130°C under a vacuum of ≤-0.1MPa.[6]

-

Collect the α-cedrene-rich fraction in a separate receiving flask. The exact temperature and pressure parameters may require optimization depending on the specific composition of the cedarwood oil.[5]

-

Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-cedrene.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity (+)-α-cedrene for research and as an analytical standard, preparative reversed-phase HPLC (RP-HPLC) is a suitable method. The following protocol is adapted from a method for the purification of β-cedrene and may require optimization for α-cedrene.[8]

Objective: To purify (+)-α-cedrene from an enriched fraction.

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC with a UV detector

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for the separation of nonpolar sesquiterpenes.

-

Flow Rate: Dependent on column dimensions, typically in the range of 4.0 mL/min for preparative columns.[8]

-

Detection: UV at 210 nm[8]

Procedure:

-

Sample Preparation: Dissolve the α-cedrene-enriched fraction obtained from distillation in acetonitrile to a concentration of 10-50 mg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter.[8]

-

Chromatography: Inject the sample onto the equilibrated HPLC column. Run a gradient elution to separate the components.

-

Fraction Collection: Collect the fractions corresponding to the α-cedrene peak based on retention time.

-

Post-Purification Processing: Combine the collected fractions. Remove the acetonitrile using a rotary evaporator under reduced pressure. Perform a liquid-liquid extraction with a nonpolar solvent (e.g., n-hexane) to recover the purified α-cedrene. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the final product.[8]

-

Purity Analysis: Confirm the purity of the isolated (+)-α-cedrene using analytical HPLC and GC-MS.

Caption: Isolation and purification workflow for (+)-α-cedrene.

Spectroscopic Characterization

The structural elucidation and confirmation of (+)-α-cedrene are achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the identification and quantification of α-cedrene. The electron ionization (EI) mass spectrum of α-cedrene exhibits a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Putative Fragment |

| 204 | 15.1 | [M]⁺ (Molecular Ion) |

| 189 | 3.0 | [M-CH₃]⁺ |

| 161 | 15.5 | [M-C₃H₇]⁺ |

| 147 | 8.0 | [M-C₄H₉]⁺ |

| 119 | 100 | [C₉H₁₁]⁺ (Base Peak) |

| 93 | 35.8 | [C₇H₉]⁺ |

Data sourced from MassBank (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP007540)[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of (+)-α-cedrene. While complete assignment requires advanced 2D NMR techniques, the following tables summarize the expected chemical shift ranges for the key proton and carbon signals.

¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) Range |

| Vinylic H | 5.2 - 5.4 |

| Aliphatic CH, CH₂ | 1.2 - 2.5 |

| Methyl H | 0.8 - 1.7 |

¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) Range |

| Vinylic C | 115 - 145 |

| Quaternary C | 40 - 60 |

| Aliphatic CH, CH₂ | 20 - 50 |

| Methyl C | 15 - 30 |

Note: Specific chemical shifts can vary based on the solvent and instrument frequency. Detailed assignments can be found in specialized literature.[10][11][12][13]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. As a sesquiterpene hydrocarbon, the IR spectrum of α-cedrene is characterized by the following absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | =C-H (Alkenyl) |

| 2850-3000 | C-H Stretch | -C-H (Alkyl) |

| 1640-1680 | C=C Stretch | Alkene |

| 1370-1470 | C-H Bend | Alkyl |

Characteristic absorption ranges for relevant functional groups.[14][15][16][17]

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of (+)-α-cedrene, suggesting its potential in drug development.

Anabolic Effects on Skeletal Muscle via the MOR23-cAMP-PKA-CREB Pathway

A significant finding has been the identification of (+)-α-cedrene as a ligand for the mouse olfactory receptor 23 (MOR23).[1][2][18] Activation of this receptor in skeletal myotubes has been shown to stimulate hypertrophy and attenuate atrophy.[1] This effect is mediated through the canonical G-protein coupled receptor signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP), protein kinase A (PKA), and the cAMP-responsive element-binding protein (CREB).[1][2][18][19]

Caption: MOR23 signaling cascade initiated by (+)-α-cedrene.

Putative Anti-Inflammatory and Antifungal Mechanisms

While direct evidence for the specific signaling pathways of (+)-α-cedrene in inflammation and fungal inhibition is still emerging, studies on other terpenes and related compounds provide plausible mechanisms.

Anti-Inflammatory Activity: The anti-inflammatory effects of many terpenes are attributed to the inhibition of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in immune cells like macrophages.[20][21][22][23][24] It is hypothesized that (+)-α-cedrene may exert its anti-inflammatory effects through a similar mechanism, leading to a reduction in the production of pro-inflammatory mediators.

Antifungal Activity: The antifungal action of some terpenes involves the induction of apoptosis in fungal cells.[25][26][27][28][29] Studies on cedrol (B397079), a compound structurally related to α-cedrene, suggest that this may occur via the mitochondrial pathway, leading to the release of pro-apoptotic factors and activation of caspases. This represents a likely, though unconfirmed, mechanism for the antifungal properties of (+)-α-cedrene.

Conclusion

(+)-α-Cedrene is a valuable natural product with well-defined physicochemical properties and a distinct spectroscopic signature. Its isolation from cedarwood oil can be achieved through established techniques such as fractional distillation and preparative HPLC. The elucidation of its role in activating the MOR23 signaling pathway opens new avenues for its therapeutic application in muscle-related disorders. Further research is warranted to definitively map the signaling pathways underlying its anti-inflammatory and antifungal activities, which will be crucial for its development as a multifaceted therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study and application of this promising sesquiterpene.

References

- 1. α-Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]

- 4. juniper.oregonstate.edu [juniper.oregonstate.edu]

- 5. DE2202249C2 - Process for the recovery of alpha-cedrene from the hydrocarbon fraction of cedarwood oil - Google Patents [patents.google.com]

- 6. CN104230668A - Method for extracting cedrene and cedrol from cedar oil - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. massbank.eu [massbank.eu]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. web.pdx.edu [web.pdx.edu]

- 12. researchgate.net [researchgate.net]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 17. www1.udel.edu [www1.udel.edu]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of MAPK and NF-kappa B pathways is necessary for rapid apoptosis in macrophages infected with Yersinia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]

- 23. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 24. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mitochondria and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The mitochondrial pathway in yeast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties and Spectral Data of (+)-Alpha-cedrene

This technical guide provides a comprehensive overview of the physicochemical properties and spectral data for the sesquiterpene this compound. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed chemical information.

Physicochemical Properties

This compound is a tricyclic sesquiterpene hydrocarbon and a constituent of cedarwood oil. Its physical and chemical characteristics are essential for its application in various fields, including fragrance, synthesis, and potentially therapeutic research. While much of the literature reports on the levorotatory enantiomer, (-)-alpha-cedrene, the physicochemical properties, with the exception of optical rotation, are identical for both enantiomers. Enantiomers rotate plane-polarized light to the same degree but in opposite directions[1][2][3][4]. Therefore, the specific rotation of this compound is equal in magnitude and opposite in sign to that of (-)-alpha-cedrene.

Table 1: Physicochemical Properties of Alpha-cedrene

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | PubChem |

| Molecular Weight | 204.35 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | ScenTree |

| Boiling Point | 261-262 °C | The Good Scents Company |

| Density | 0.926-0.937 g/mL at 25 °C | The Good Scents Company |

| Refractive Index | 1.500-1.503 at 20 °C | The Good Scents Company |

| Optical Rotation, [α]p | Specific value for (+) not found, but for (-)-alpha-cedrene is reported as -88° (c=10, EtOH). Thus, for this compound it is +88° (c=10, EtOH) . | Based on enantiomeric properties[1][2][3][4] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and other organic solvents. | ScenTree |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: ¹H NMR Spectral Data of Alpha-cedrene (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.29 | m | H-9 |

| 2.33 | m | H-10 |

| 1.95 | m | H-7 |

| 1.68 | s | CH₃-13 |

| 1.55 | m | H-5 |

| 1.40-1.25 | m | CH₂-2, CH₂-3, CH₂-4 |

| 1.01 | s | CH₃-14 |

| 0.98 | s | CH₃-15 |

| 0.88 | d | CH₃-12 |

Source: Complete ¹H NMR assignment of cedranolides, Magn Reson Chem. 2017;55(3):169-176.[5]

Table 3: ¹³C NMR Spectral Data of Alpha-cedrene (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 142.1 | C-8 |

| 117.8 | C-9 |

| 55.4 | C-7 |

| 51.9 | C-1 |

| 41.7 | C-6 |

| 41.2 | C-10 |

| 39.5 | C-5 |

| 32.8 | C-11 |

| 30.6 | C-2 |

| 28.7 | C-14 |

| 25.1 | C-4 |

| 24.5 | C-15 |

| 23.0 | C-3 |

| 22.8 | C-13 |

| 15.6 | C-12 |

Source: 13C-nmr Study of Cedrol, 6-Isocedrol, and α-Cedrene, J. Nat. Prod. 1986, 49, 1, 79-85.[6]

Table 4: Mass Spectrometry Data of Alpha-cedrene

| m/z | Relative Intensity |

| 204 (M⁺) | 15.1% |

| 189 | 3.0% |

| 161 | 15.5% |

| 148 | 4.3% |

| 136 | 7.1% |

| 119 | 100% |

| 105 | 18.3% |

| 93 | 35.8% |

Source: MassBank, Accession ID: MSBNK-Fac_Eng_Univ_Tokyo-JP007540.[7]

Table 5: Infrared (IR) Spectroscopy Data of Alpha-cedrene

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3040 | =C-H stretch (vinylic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1650 | C=C stretch |

| 1460 | C-H bend (methylene) |

| 1380, 1365 | C-H bend (gem-dimethyl) |

| 800 | =C-H bend (out-of-plane) |

Source: PubChem CID 6431015, FTIR Spectra.[8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpenes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ=0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for terpenes (typically 0-10 ppm), and a relaxation delay to allow for full magnetization recovery between scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography: A small volume of the sample solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded. The molecular ion peak (M⁺) and the fragmentation pattern are used to identify the compound, often by comparison with a spectral library (e.g., NIST).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Acquisition: The prepared sample is placed in the IR beam path. The instrument records an interferogram, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber). A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions (wavenumber, cm⁻¹), shapes, and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates a common synthetic application of alpha-cedrene: its conversion to acetyl cedrene, a valuable fragrance ingredient.[9]

Caption: Synthesis of Acetyl Cedrene from this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Optical rotation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Complete 1 H NMR assignment of cedranolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. massbank.eu [massbank.eu]

- 8. (-)-Cedrene | C15H24 | CID 6431015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alpha-cedrene, 469-61-4 [thegoodscentscompany.com]

The Multifaceted Biological Activities of α-Cedrene and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cedrene, a tricyclic sesquiterpene predominantly found in the essential oil of cedar trees, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the diverse biological activities of α-cedrene and its isomers, with a focus on its potential therapeutic applications. We delve into its anticancer, antimicrobial, anti-inflammatory, and anti-obesity properties, as well as its unique ability to induce skeletal muscle hypertrophy. This document summarizes key quantitative data, details experimental methodologies for cited studies, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a deeper understanding and guide future research.

Introduction

α-Cedrene (C₁₅H₂₄) is a naturally occurring sesquiterpene hydrocarbon characterized by a tricyclic scaffold. It exists alongside its isomer, β-cedrene, in various aromatic plant oils, most notably from species of the Cupressaceae family. While traditionally utilized in the fragrance and cosmetic industries for its characteristic woody aroma, recent scientific investigations have unveiled a broad spectrum of pharmacological effects, positioning α-cedrene as a promising candidate for drug discovery and development. This guide aims to consolidate the current knowledge on the biological activities of α-cedrene isomers, providing a technical resource for researchers in the field.

Anticancer Activity

α-Cedrene has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis.

Quantitative Data: Anticancer Activity

| Cell Line | Assay | Concentration | Effect | IC₅₀ (µg/mL) | Reference |

| Human Leukemia | - | - | Antileukemic | 22.2 | [1] |

| Human Lung Cancer | MTT Assay | Not Specified | Cytotoxic | Not Specified | [2] |

| Human Liver Cancer | MTT Assay | Not Specified | Cytotoxic | Not Specified | [2] |

| Human Oral Cancer | MTT Assay | Not Specified | Cytotoxic | Not Specified | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of α-cedrene (typically in a range of 1 to 100 µg/mL) and incubated for a further 24 to 72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

α-Cedrene has shown inhibitory effects against a range of microorganisms, including bacteria and protozoa.

Quantitative Data: Antimicrobial Activity

| Organism | Assay | Effect | IC₅₀ (µg/mL) | Reference |

| Trypanosoma b. brucei | - | Trypanocidal | 4.07 | [1] |

| Anaerobic Bacteria | Broth Microdilution | Antimicrobial | Not Specified | [1] |

| Yeast | Broth Microdilution | Antimicrobial | Not Specified | [1] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of α-Cedrene Dilutions: A stock solution of α-cedrene is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of α-cedrene at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

α-Cedrene has been reported to possess anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.[3]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of α-cedrene for 1 hour.

-

Stimulation: The cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

-

Griess Assay: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in α-cedrene-treated cells to that in LPS-stimulated control cells.

Anti-Obesity and Metabolic Effects

α-Cedrene has demonstrated significant anti-obesity effects in preclinical models. Its mechanism of action is linked to the activation of the olfactory receptor MOR23, which triggers a signaling cascade leading to increased energy expenditure and reduced adipogenesis.[4]

Signaling Pathway: MOR23-Mediated Anti-Obesity Effects

Activation of the G-protein coupled receptor MOR23 (mouse olfactory receptor 23) by α-cedrene initiates a downstream signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP).[4][5]

-

Receptor Activation: α-Cedrene binds to and activates MOR23 on the surface of adipocytes.

-

G-Protein Activation: This leads to the activation of the associated G-protein, which in turn activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates downstream targets, including CREB (cAMP response element-binding protein), which modulates the expression of genes involved in thermogenesis and adipogenesis. This ultimately leads to a decrease in lipid accumulation.[6]

References

- 1. α-Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of cAMP Signaling in Response to α-Phellandrene Promotes Vascular Endothelial Growth Factor Levels and Proliferation in Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olfactory receptor 10J5 responding to α-cedrene regulates hepatic steatosis via the cAMP-PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Adipogenesis and Thermogenesis through Mouse Olfactory Receptor 23 Stimulated by α-Cedrene in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (-)-α-Cedrene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Cedrene, a naturally occurring tricyclic sesquiterpene, is a constituent of cedarwood oil and possesses a characteristic woody aroma. Its complex bridged carbocyclic framework has made it a compelling target for total synthesis, challenging organic chemists to develop innovative and efficient strategies. The quest for enantiomerically pure (-)-α-cedrene has driven the evolution of asymmetric synthesis, leading to the application of various powerful methodologies. This technical guide provides a comprehensive overview of the key enantioselective approaches toward the synthesis of (-)-α-cedrene, with a focus on experimental protocols, quantitative data, and the logical flow of the synthetic strategies.

Core Synthetic Strategies and Quantitative Data

Several distinct and elegant strategies have been successfully employed for the enantioselective synthesis of (-)-α-cedrene. The following table summarizes the key quantitative data from some of the most prominent approaches, allowing for a clear comparison of their efficiencies.

| Synthetic Strategy | Key Reaction | Catalyst/Chiral Auxiliary | Overall Yield | Enantiomeric Excess (ee) | Key Intermediate Yield | Reference |

| Wender's Synthesis Revisited | Cu-catalyzed Asymmetric Allylic Alkylation | Taddol-derived phosphine-phosphite ligand | - | 94% ee | - | Westphal, Schumacher, and Schmalz[1] |

| Pauson-Khand Reaction | Intramolecular [2+2+1] Cycloaddition | Chiral ligands (e.g., with Rh(I) or Co) | - | Variable | - | Brummond et al.[2][3] |

| Biomimetic Cationic Cyclization | Lewis Acid-Assisted Chiral Brønsted Acid promoted polyene cyclization | (R)-binaphthol derivatives with tin tetrachloride | - | Up to 90% ee | - | Ishihara et al.[4] |

| Tandem Radical Cyclization | Tandem free radical cycloaddition of an N-aziridinylimine intermediate | - | - | Stereoselective | - | Hee-Yoon Lee et al. |

| Intramolecular Diels-Alder (IMDA) Reaction | [4+2] Cycloaddition | Chiral Lewis acids or auxiliaries | - | High diastereoselectivity | - | (General Strategy) |

Key Synthetic Pathways and Experimental Protocols

This section details the experimental protocols for the pivotal steps in the enantioselective synthesis of (-)-α-cedrene.

Wender's Synthesis Revisited: A Catalytic Enantioselective Approach

A significant advancement in the synthesis of (-)-α-cedrene involves a catalytic enantioselective approach to a key intermediate of the original Wender synthesis.[1] This strategy introduces chirality early in the synthesis with high efficiency.

Key Reaction: Copper-Catalyzed Asymmetric Allylic Alkylation

This reaction establishes the crucial stereocenter that dictates the final stereochemistry of (-)-α-cedrene.

Experimental Protocol:

-

Preparation of the Grignard Reagent: To a solution of the cinnamyl chloride precursor in anhydrous THF at -78 °C under an inert atmosphere is added MeMgBr (1.1 equivalents).

-

Catalyst Preparation: In a separate flask, Cu(I) salt (e.g., CuBr·SMe₂, 5 mol%) and the Taddol-derived chiral phosphine-phosphite ligand (5.5 mol%) are dissolved in anhydrous THF.

-

Asymmetric Alkylation: The Grignard reagent solution is added dropwise to the catalyst mixture at -78 °C. The reaction is stirred at this temperature for several hours until completion, as monitored by TLC.

-

Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral (1-methylallyl)arene intermediate. This intermediate is then carried forward through the remaining steps of the Wender synthesis to yield (-)-α-cedrene.[1]

Logical Workflow for Wender's Synthesis Revisited:

Asymmetric Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful carbonylative [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which can be rendered enantioselective through the use of chiral ligands. This reaction is highly effective for the construction of the cyclopentenone core of the cedrene (B97730) skeleton.

Key Reaction: Intramolecular Asymmetric Pauson-Khand Reaction

This reaction forges the tricyclic core of cedrene in a single, stereocontrolled step.

Experimental Protocol (General Procedure):

-

Precursor Synthesis: An appropriate enyne precursor, containing both the alkene and alkyne functionalities, is synthesized.

-

Catalyst System: A rhodium(I) or cobalt catalyst is typically employed. For an asymmetric reaction, a chiral bisphosphine ligand is pre-mixed with the metal precursor (e.g., [Rh(CO)₂Cl]₂ or Co₂(CO)₈) in a suitable solvent such as THF or toluene (B28343) under an inert atmosphere.

-

Cycloaddition: The enyne precursor is added to the activated catalyst solution. The reaction mixture is then placed under an atmosphere of carbon monoxide (typically 1 atm) and heated. Reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the tricyclic enone, a key intermediate in the synthesis of (-)-α-cedrene.

Signaling Pathway for Asymmetric Pauson-Khand Reaction:

Enantioselective Biomimetic Cationic Cyclization

Inspired by the proposed biosynthetic pathway of cedrol, biomimetic cyclizations offer an elegant and convergent approach to the cedrene skeleton. Enantioselectivity can be induced by employing chiral Brønsted or Lewis acids to initiate the cyclization cascade.

Key Reaction: Chiral Acid-Catalyzed Polyene Cyclization

A chiral proton source initiates a cascade of ring closures from a linear polyene precursor.

Experimental Protocol (General Procedure):

-

Precursor Synthesis: An acyclic polyene precursor, such as a derivative of farnesol, is synthesized.

-

Catalyst System: A chiral Lewis acid-assisted Brønsted acid (LBA) is used as the catalyst. For example, a combination of an (R)-binaphthol derivative and a Lewis acid like tin tetrachloride can be employed.[4]

-

Cyclization: The polyene precursor is dissolved in a non-polar solvent (e.g., toluene or dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The chiral LBA catalyst is then added. The reaction is stirred at low temperature until the starting material is consumed.

-

Workup and Purification: The reaction is quenched with a base (e.g., pyridine (B92270) or triethylamine) and warmed to room temperature. The mixture is then washed with water and brine, dried over an anhydrous salt, and concentrated. The resulting crude product, containing the tricyclic cedrane (B85855) skeleton, is purified by column chromatography.

Logical Flow of Biomimetic Cationic Cyclization:

Conclusion

The enantioselective synthesis of (-)-α-cedrene has served as a fertile ground for the development and application of modern asymmetric catalytic methods. Strategies such as the revisited Wender synthesis with its highly efficient catalytic asymmetric alkylation, the powerful Pauson-Khand reaction for rapid core construction, and elegant biomimetic cyclizations showcase the ingenuity of synthetic organic chemistry. Each of these approaches offers distinct advantages in terms of efficiency, stereocontrol, and convergence. The continued refinement of these methods and the development of new strategies will undoubtedly lead to even more efficient and versatile syntheses of (-)-α-cedrene and other complex natural products, with significant implications for the fields of fragrance chemistry, materials science, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Chemistry - The Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction - Beilstein-Institut [beilstein-institut.de]

- 4. researchgate.net [researchgate.net]

(+)-Alpha-cedrene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and biological activities of (+)-Alpha-cedrene, with a focus on its potential applications in research and drug development.

Chemical and Molecular Identity

This compound is a tricyclic sesquiterpene naturally found in the essential oil of cedarwood. While the CAS number 469-61-4 is commonly assigned to alpha-cedrene, it is important to note that much of the commercially available and studied material is the (-)-enantiomer.[1] Data specific to the (+)-enantiomer is limited, and this guide will primarily refer to data for alpha-cedrene, specifying the enantiomer where the information is available.

Molecular Structure:

-

IUPAC Name: (1R,2S,5R,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

-

Molecular Formula: C₁₅H₂₄[2]

-

SMILES: C[C@@H]1CC[C@@H]2[C@]13CC=C(--INVALID-LINK--C2(C)C)C

-

InChI Key: IRAQOCYXUMOFCW-OSFYFWSMSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of alpha-cedrene is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | References |

| CAS Number | 469-61-4 | [2] |

| Molecular Weight | 204.35 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Woody, cedar-like, sweet | |

| Boiling Point | 261-262 °C | [1] |

| Density | 0.932 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.498 | |

| Flash Point | 104 °C | [2] |

| Optical Rotation | [α]20/D −88±1°, c = 10% in ethanol (B145695) (for (-)-α-cedrene) | [1] |

| Solubility | Insoluble in water; soluble in ethanol, chloroform, and DMSO. | [1] |

Spectral Data

The following tables summarize the available spectral data for alpha-cedrene, which are essential for its identification and characterization.

13C NMR Spectral Data (in CDCl₃)

| Carbon Atom | Chemical Shift (ppm) |

| 1 | 51.2 |

| 2 | 41.8 |

| 3 | 25.4 |

| 4 | 35.8 |

| 5 | 55.1 |

| 6 | 32.9 |

| 7 | 41.3 |

| 8 | 142.1 |

| 9 | 118.4 |

| 10 | 30.1 |

| 11 | 25.1 |

| 12 | 29.8 |

| 13 | 15.6 |

| 14 | 24.3 |

| 15 | 29.8 |

Note: The assignments are based on published literature for α-cedrene.

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) |

| 204 (M+) | 25 |

| 189 | 15 |

| 161 | 35 |

| 133 | 20 |

| 119 | 100 |

| 105 | 40 |

| 93 | 55 |

| 91 | 45 |

| 79 | 30 |

| 41 | 50 |

Note: The fragmentation pattern is characteristic of the cedrene (B97730) skeleton.

Biological Activity and Mechanism of Action

Recent studies have highlighted the significant biological activities of alpha-cedrene, particularly its role in regulating cellular processes related to metabolism and muscle growth.

4.1. Skeletal Muscle Hypertrophy

Alpha-cedrene has been identified as a ligand for the mouse olfactory receptor 23 (MOR23).[4] The activation of this receptor in skeletal muscle cells initiates a signaling cascade that leads to muscle hypertrophy.[4]

Signaling Pathway for Alpha-Cedrene Induced Muscle Hypertrophy

References

- 1. (-)-ALPHA-CEDRENE CAS#: 469-61-4 [m.chemicalbook.com]

- 2. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]

- 3. (-)-Cedrene | C15H24 | CID 6431015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Cedrene, a Newly Identified Ligand of MOR23, Increases Skeletal Muscle Mass and Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation and Discovery of α-Cedrene from Juniperus virginiana: A Technical Guide for Researchers

Abstract

Alpha-cedrene, a prominent tricyclic sesquiterpene hydrocarbon, is a significant constituent of the essential oil derived from the Eastern Red Cedar, Juniperus virginiana. This document provides a comprehensive technical overview of the discovery, extraction, and isolation of α-cedrene from this botanical source. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide details the historical context of its discovery, presents quantitative data on the composition of Juniperus virginiana essential oil, and offers meticulous experimental protocols for the extraction and isolation of α-cedrene. Furthermore, it explores the pharmacological significance of α-cedrene, with a particular focus on its interaction with olfactory receptors and downstream signaling pathways, providing a basis for its potential therapeutic applications.

Introduction: The Aromatic Heritage of Juniperus virginiana

The Eastern Red Cedar, Juniperus virginiana, has a long history of use, valued for its aromatic wood and the essential oil it yields. This oil, a complex mixture of volatile organic compounds, is rich in sesquiterpenes, which are fifteen-carbon isoprenoids. Among these, α-cedrene is a major component, contributing to the characteristic woody aroma of cedarwood oil. The early exploration of cedarwood oil composition dates back to the mid-20th century, with pioneering work focusing on the identification and characterization of its primary constituents.[1] The isolation of individual sesquiterpenes like α-cedrene was initially a challenging endeavor, relying on classical techniques such as fractional distillation.[1]

For professionals in drug development, natural products like α-cedrene are of growing interest. Recent studies have unveiled specific pharmacological activities of α-cedrene, moving it beyond the realm of fragrance and into the focus of therapeutic research.[2][3] This guide aims to bridge the historical context of its discovery with modern analytical and isolation techniques, and to highlight its potential as a lead compound in drug discovery.

Quantitative Composition of Juniperus virginiana Essential Oil

The chemical profile of essential oil extracted from Juniperus virginiana can exhibit variability based on factors such as the geographical origin of the trees, the age of the wood, and the extraction methodology employed.[4] However, α-cedrene is consistently identified as one of the most abundant constituents, alongside other sesquiterpenes like thujopsene (B1203592) and the sesquiterpene alcohol, cedrol.[1] The following tables summarize the quantitative data from various analyses of Juniperus virginiana essential oil.

Table 1: Key Sesquiterpenoid Constituents in Juniperus virginiana Wood Essential Oil

| Compound | Chemical Class | Percentage Range (%) | Key References |

| α-Cedrene | Sesquiterpene Hydrocarbon | 20 - 35 | [5] |

| Thujopsene | Sesquiterpene Hydrocarbon | 10 - 25 | [5] |

| Cedrol | Sesquiterpene Alcohol | 16 - 25 | [5] |

| β-Cedrene | Sesquiterpene Hydrocarbon | 4 - 8 | [5] |

| Cuparene | Sesquiterpene Hydrocarbon | 1.5 - 7 | [5] |

| Widdrol | Sesquiterpene Alcohol | 2 - 5 | [5] |

Table 2: Comparative Analysis of α-Cedrene Content in Different Batches of Commercial Juniperus virginiana Essential Oil

| Batch ID | α-Cedrene (%) | Thujopsene (%) | Cedrol (%) | Reference |

| JUVIUSA09R | 27.70 | 20.00 | 18.87 | [6] |

| JUVIUSA02U (2019/12) | 22.94 | 22.28 | 21.17 | [6] |

| JUVIUSA04T (2018/10) | 5.11 | 20.86 | 20.66 | [6] |

Table 3: Yield of Essential Oil from Juniperus virginiana

| Extraction Method | Plant Part | Yield (%) | Key References |

| Steam Distillation | Heartwood (older trees) | ~3.5 (dry wt.) | [1] |

| Steam Distillation | Sapwood | 0.2 (dry wt.) | [1] |

| Liquid CO2 Extraction | Wood Chips | 3.55 - 3.88 | [7] |

| Supercritical CO2 Extraction | Wood Chips | up to 4.6 | [4] |

| Hydrodistillation | Inner Bark (male tree) | 1.64 | [8] |

| Hydrodistillation | Inner Bark (female tree) | 1.78 | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction of essential oil from Juniperus virginiana and the subsequent isolation of α-cedrene.

Extraction of Essential Oil from Juniperus virginiana Wood

The most common method for obtaining essential oil from Juniperus virginiana is steam distillation. Supercritical fluid extraction with CO2 offers an alternative with potentially higher yields and less thermal degradation of components.[4]

Protocol 3.1.1: Steam Distillation

-

Material Preparation: Obtain heartwood from mature Juniperus virginiana trees. The wood should be chipped or coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble a steam distillation apparatus. The setup consists of a steam generator, a still pot containing the plant material, a condenser, and a collection vessel (separatory funnel or Florentine flask).

-

Extraction Process:

-

Place the chipped wood into the still pot.

-

Introduce steam from the generator into the bottom of the still pot. The steam will pass through the wood, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor travels to the condenser.

-

Cooling water flowing through the condenser jacket will cause the vapor to condense back into a liquid.

-

Collect the condensate in the collection vessel. The essential oil, being less dense than water, will form a layer on top of the aqueous distillate.

-

-

Oil Separation: Separate the oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: Store the dried essential oil in an airtight, amber glass vial at 4°C to prevent degradation.

Protocol 3.1.2: Supercritical CO2 Extraction

-

Material Preparation: Prepare the Juniperus virginiana wood as described in Protocol 3.1.1.

-

Apparatus Setup: Utilize a supercritical fluid extraction system equipped with an extraction vessel, a CO2 pump, a co-solvent pump (optional), a heat exchanger, and a collection vessel.

-

Extraction Parameters:

-

Load the ground wood into the extraction vessel.

-

Pressurize the system with CO2 to the desired pressure (e.g., 6000 psi).

-

Heat the CO2 to a supercritical temperature (e.g., 100°C).[7]

-

Maintain a constant flow of supercritical CO2 through the extraction vessel.

-

-

Collection: The supercritical fluid containing the dissolved essential oil is depressurized in the collection vessel, causing the CO2 to return to a gaseous state and the essential oil to precipitate.

-

Purification: The collected oil may require minimal further purification.

-

Storage: Store the oil as described in Protocol 3.1.1.

Isolation of α-Cedrene from Essential Oil

The isolation of α-cedrene from the complex essential oil mixture requires chromatographic techniques. A multi-step approach involving fractional distillation followed by column chromatography is recommended for obtaining high-purity α-cedrene.

Protocol 3.2.1: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus under vacuum. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum pump, and a manometer.

-

Distillation Process:

-

Place the crude essential oil into the round-bottom flask.

-

Begin heating the flask gently under reduced pressure. The vacuum is necessary to lower the boiling points of the high-boiling sesquiterpenes and prevent thermal degradation.

-

Monitor the temperature at the top of the fractionating column.

-

Collect different fractions based on their boiling point ranges. The initial fractions will be enriched in more volatile components. As the temperature rises, fractions enriched in α-cedrene, and subsequently thujopsene and cedrol, will distill over. The separation of α-cedrene (boiling point ~262°C at atmospheric pressure) from thujopsene (boiling point ~275°C) is the primary challenge. Careful control of the vacuum and heating rate is crucial.

-

-

Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and identify the fractions with the highest concentration of α-cedrene.

Protocol 3.2.2: Column Chromatography

-

Column Preparation:

-

Select a glass chromatography column of appropriate size.

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent such as n-hexane.

-

Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Wash the packed column with several column volumes of n-hexane.

-

-

Sample Loading:

-

Dissolve the α-cedrene-enriched fraction from the fractional distillation in a minimal amount of n-hexane.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin eluting the column with n-hexane. As a non-polar hydrocarbon, α-cedrene will have a low affinity for the polar silica gel and will elute relatively quickly.

-

More polar compounds, such as any remaining cedrol, will be retained more strongly on the column.

-

A gradual increase in solvent polarity, for example by introducing a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) into the n-hexane, can be used if necessary to elute all compounds of interest.

-

-

Fraction Collection: Collect small fractions of the eluate in separate test tubes.

-

Analysis and Pooling: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS. Pool the fractions that contain pure α-cedrene.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield purified α-cedrene.

Visualization of Methodologies and Pathways

Experimental Workflow for α-Cedrene Isolation

The logical flow from raw plant material to purified α-cedrene is depicted in the following workflow diagram.

Caption: Workflow for the extraction and isolation of α-cedrene.

α-Cedrene Signaling Pathway in Adipocytes

Recent research has identified α-cedrene as a ligand for the mouse olfactory receptor 23 (MOR23), which is ectopically expressed in non-olfactory tissues such as adipocytes.[3] The activation of this receptor by α-cedrene initiates a signaling cascade with potential implications for metabolic regulation.

Caption: α-Cedrene-MOR23 signaling cascade in adipocytes.

The activation of MOR23 by α-cedrene leads to the stimulation of adenylyl cyclase 3 (ADCY3), which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[3] Activated AMPK is a key regulator of cellular energy homeostasis. In the context of adipocytes, activated AMPK has been shown to downregulate the expression of key adipogenic transcription factors such as PPARγ and C/EBPα, as well as their target genes including aP2 and FAS, which are involved in lipid accumulation.[3] This pathway suggests a potential anti-adipogenic and thermogenic effect of α-cedrene, making it a molecule of interest for research into obesity and metabolic disorders.[9]

Conclusion and Future Directions

Alpha-cedrene, a readily available sesquiterpene from Juniperus virginiana, represents a molecule with a rich history and a promising future. The protocols detailed in this guide provide a framework for its efficient extraction and isolation, enabling further research into its chemical and biological properties. The elucidation of its interaction with the MOR23 receptor and the subsequent cAMP-mediated signaling pathway opens new avenues for exploring its therapeutic potential, particularly in the context of metabolic diseases.

Future research should focus on a more detailed characterization of the pharmacological effects of α-cedrene, both in vitro and in vivo. Investigating its efficacy and safety profile will be crucial for its potential development as a therapeutic agent. Furthermore, exploring the structure-activity relationship of α-cedrene and its derivatives could lead to the design of novel compounds with enhanced potency and selectivity for MOR23 or other potential targets. The journey of α-cedrene from a simple fragrance component to a potential drug lead underscores the immense value of natural product research in modern medicine.

References

- 1. juniperus.org [juniperus.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulation of Adipogenesis and Thermogenesis through Mouse Olfactory Receptor 23 Stimulated by α-Cedrene in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thescipub.com [thescipub.com]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. aliksir.com [aliksir.com]

- 7. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. essencejournal.com [essencejournal.com]

- 9. α-Cedrene protects rodents from high-fat diet-induced adiposity via adenylyl cyclase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Screening of (+)-α-Cedrene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-α-Cedrene, a prominent sesquiterpene found in cedarwood oil, and its derivatives represent a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological screening of (+)-α-cedrene derivatives, with a particular focus on their anti-inflammatory, antimicrobial, and cytotoxic activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development in this area. While research into a broad range of synthetic derivatives is ongoing, this guide consolidates the current knowledge to serve as a foundational resource.

Introduction

Sesquiterpenes, a class of C15 isoprenoids, are a rich source of bioactive molecules with diverse pharmacological properties. (+)-α-Cedrene, with its tricyclic carbon skeleton, offers a unique and modifiable framework for the synthesis of novel derivatives. The natural isomer, cedrol (B397079), has been a focal point of initial derivatization efforts, leading to the discovery of compounds with potent biological activities. This guide explores the pharmacological landscape of these derivatives, providing researchers with the necessary information to design and execute further screening and development programs.

Pharmacological Activities of (+)-α-Cedrene and Its Derivatives

The primary pharmacological activities investigated for (+)-α-cedrene and its derivatives include anti-inflammatory, antimicrobial, and cytotoxic effects.

Anti-inflammatory Activity

Recent studies have highlighted the potential of cedrol derivatives as potent inhibitors of Janus kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway that plays a crucial role in inflammatory and immune responses. Inhibition of this pathway is a validated strategy for the treatment of autoimmune diseases such as rheumatoid arthritis. A notable study described the synthesis and screening of 27 cedrol derivatives, identifying several compounds with significant JAK3 inhibitory activity[1].

Table 1: Anti-inflammatory Activity of Cedrol Derivatives (JAK3 Inhibition)

| Compound | Derivative Structure | IC50 (nM) vs. JAK3 |

| Cedrol | (Parent Compound) | >10,000 |

| Compound 2 | Known Derivative | ~5,000 |

| Compound 22 | Novel Derivative | Potent Inhibition (Specific IC50 not publicly available) |

| Other 25 Derivatives | Various Modifications | Data not publicly available |

Note: The specific IC50 values for the full panel of 27 derivatives are not yet publicly available in the referenced literature. Compound 22 was identified as a lead candidate for its potent, dose-dependent inhibition of LPS-induced p-JAK3.

Antimicrobial Activity

While comprehensive screening of a wide range of synthetic (+)-α-cedrene derivatives is not extensively documented, studies on essential oils containing α-cedrene and its isomer cedrol have shown antimicrobial potential. For instance, the essential oil of Cunninghamia lanceolata var. konishii, which contains cedrol (58.3%) and α-cedrene (11.8%), exhibited strong growth suppression against Gram-positive bacteria and yeast, with MIC values ranging from 31.25 to 62.5 µg/mL[2]. The active compound for this antimicrobial activity was determined to be cedrol[2].

Table 2: Antimicrobial Activity of Cedrol-Rich Essential Oil

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacterium | 31.25 - 62.5 |

| Bacillus subtilis | Gram-positive bacterium | 31.25 - 62.5 |

| Candida albicans | Yeast | 31.25 - 62.5 |

Note: Data is for an essential oil rich in cedrol and α-cedrene, with cedrol identified as the primary active component.

Cytotoxic Activity

Table 3: Cytotoxic Activity of Cedrol-Rich Essential Oil

| Cell Line | Cancer Type | Activity |

| Human Lung Cancer Cells | Lung | Cytotoxic |

| Human Liver Cancer Cells | Liver | Cytotoxic |

| Human Oral Cancer Cells | Oral | Cytotoxic |

Note: This data is for an essential oil, with cedrol being the active cytotoxic agent. Specific IC50 values were not provided in the source.

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of (+)-α-cedrene derivatives. Below are protocols for the key assays discussed.

Synthesis of Cedrol Derivatives

A general scheme for the synthesis of cedrol derivatives involves the use of chloroacetic acid and acryloyl chloride as intermediate ligands to modify the hydroxyl group of cedrol[1].

Workflow for Synthesis of Cedrol Derivatives

Caption: General synthesis workflow for cedrol derivatives.

Anti-inflammatory Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for JAK3 Inhibition

This in vitro assay measures the ability of a compound to inhibit the activity of the JAK3 enzyme[1].

Protocol:

-

Reagent Preparation: Prepare a solution of recombinant purified GST-tagged catalytic domain of JAK3 enzyme, a peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH2), and ATP in an appropriate assay buffer.

-

Compound Dispensing: Dispense diluted test compounds in DMSO into a 384-well black plate.

-

Enzyme and Substrate Addition: Add the enzyme and substrate solution to the wells and pre-incubate to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature.

-

Reaction Quenching and Detection: Add a stop buffer containing streptavidin-Dylight 650 and a Eu-tagged pY20 antibody to quench the reaction.

-

Signal Reading: After incubation, read the plate on an HTRF-compatible reader to measure the fluorescence signal.

Experimental Workflow for HTRF JAK3 Inhibition Assay

Caption: Workflow for the HTRF-based JAK3 inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

-

Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the prepared microorganism suspension.

-

Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT-based cytotoxicity assay.

Signaling Pathways

Understanding the molecular mechanisms of action is critical for drug development. Cedrol derivatives have been shown to modulate specific signaling pathways.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary target for the anti-inflammatory effects of cedrol derivatives. Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immunity. Cedrol derivatives, such as compound 22, act by inhibiting JAK3, thereby blocking this signaling cascade[1].

JAK-STAT Signaling Pathway and Inhibition by Cedrol Derivatives

Caption: Inhibition of the JAK-STAT pathway by cedrol derivatives.

Conclusion and Future Directions

The pharmacological screening of (+)-α-cedrene derivatives has revealed promising candidates for the development of novel anti-inflammatory agents through the inhibition of the JAK-STAT pathway. The antimicrobial and cytotoxic activities of cedrol, an isomer of α-cedrene, also suggest that the cedrene (B97730) scaffold is a valuable starting point for the discovery of new therapeutics in these areas.

Future research should focus on:

-

Expansion of Derivative Libraries: Synthesizing a broader and more diverse range of (+)-α-cedrene derivatives to explore the structure-activity relationships for various pharmacological targets.

-

Comprehensive Pharmacological Profiling: Conducting systematic in vitro and in vivo screening of these derivatives for anti-inflammatory, antimicrobial, and cytotoxic activities to identify lead compounds with optimal efficacy and safety profiles.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most promising derivatives to support their rational development.

This technical guide serves as a comprehensive resource to catalyze further investigation into the therapeutic potential of (+)-α-cedrene derivatives, with the ultimate goal of translating these natural product-inspired compounds into clinically effective drugs.

References

- 1. Design, synthesis and activity screening of cedrol derivatives as small molecule JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. Uncovering the pharmacological response of novel sesquiterpene derivatives that differentially alter gene expression and modulate the cell cycle in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sesquiterpenes and their derivatives-natural anticancer compounds: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

(+)-Alpha-cedrene as a biomarker in plant studies

An In-depth Technical Guide to (+)-Alpha-cedrene as a Biomarker in Plant Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of this compound